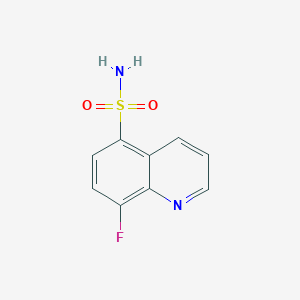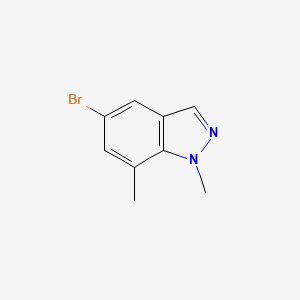![molecular formula C10H9BrN2S B1517480 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine CAS No. 861387-13-5](/img/structure/B1517480.png)
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
“4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 861387-13-5 . It has a molecular weight of 269.16 . The compound is a powder at room temperature .
Synthesis Analysis
A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics . The synthesis of similar compounds involves aminomethylation reactions .Molecular Structure Analysis
The molecular structure of “4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine” was confirmed by physicochemical and spectral characteristics . The InChI Code is 1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) .Chemical Reactions Analysis
The compound has been evaluated for its in vitro antimicrobial activity using a turbidimetric method . It has also been used in the synthesis of other compounds .Physical And Chemical Properties Analysis
“4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine” is a powder at room temperature . It has a molecular weight of 269.16 .Scientific Research Applications
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
- 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine plays a role in the synthesis of various benzimidazoles, which are achieved through reactions with primary amines under catalysis. This process yields moderate to good outcomes, indicating its utility in organic synthesis (Lygin & Meijere, 2009).
Molecular and Electronic Structure Studies
- The compound has been used in the study of molecular and electronic structures. Research on similar thiazol-2-amine derivatives has involved characterization through various spectroscopic techniques and single-crystal X-ray diffraction. This highlights its role in structural chemistry and material science (Özdemir et al., 2009).
Corrosion Inhibition in Metals
- Derivatives of thiazol-2-amine, including those with bromophenyl groups, have been studied for their corrosion inhibition properties on iron. These studies utilize quantum chemical parameters and molecular dynamics simulations, suggesting applications in materials science, particularly in preventing metal corrosion (Kaya et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis
- The compound's derivatives have been synthesized and analyzed for their crystal structure, demonstrating its relevance in crystallography and molecular architecture studies. This includes the exploration of intermolecular interactions through Hirshfeld surface analysis (Nadaf et al., 2019).
Applications in Photoluminescence and Nonlinear Optical Studies
- Research into similar bromophenyl derivatives has explored their potential in photoluminescence and nonlinear optical properties. This suggests applications in photonics and materials science (Tamer et al., 2016).
Noncovalent Interactions in Crystal Structures
- The compound's analogs have been used to assess noncovalent interactions in crystal structures, providing insights into the molecular assembly and stabilization processes in solid-state chemistry (El-Emam et al., 2020).
Safety And Hazards
Future Directions
The compound and its derivatives have shown promising antimicrobial activity and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests potential future directions in the development of new antimicrobial agents and chemotherapeutic drugs .
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDEZFRFTWUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



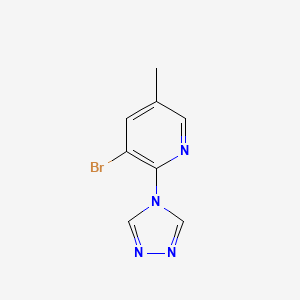
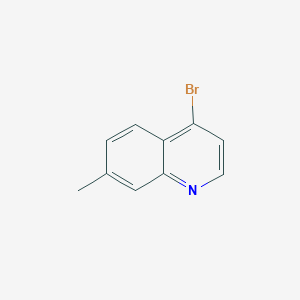
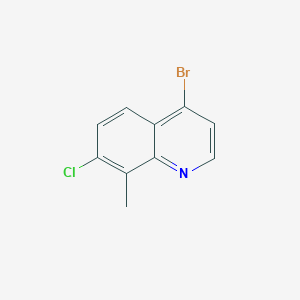
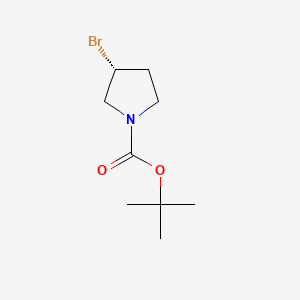
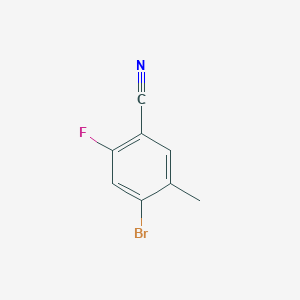
![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)
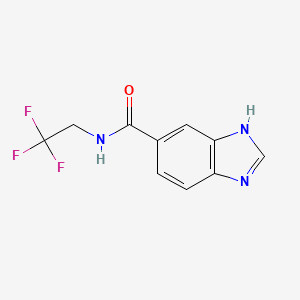
![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)
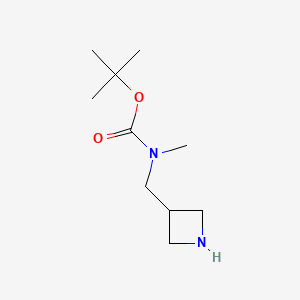
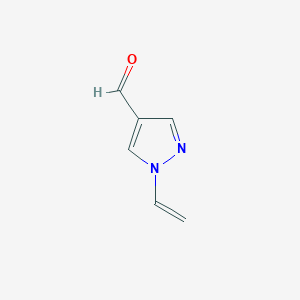
![3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1517413.png)
